7-Amino-8-oxo-3-((1Z)-prop-1-enyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, (6R,7R)- 7-Amino-8-oxo-3-((1Z)-prop-1-enyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, (6R,7R)- (6R,7R)-7-Amino-8-oxo-3-(1Z)-1-propen-1-yl-5--thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid is an impurity of Cefprozil (C243910), an semisynthetic oral cephalosporin consisting of approx. 90:10 Z/E isomeric mixture and is an antibacterial agent.
Brand Name: Vulcanchem
CAS No.: 106447-44-3
VCID: VC21341683
InChI: InChI=1S/C10H12N2O3S/c1-2-3-5-4-16-9-6(11)8(13)12(9)7(5)10(14)15/h2-3,6,9H,4,11H2,1H3,(H,14,15)
SMILES: CC=CC1=C(N2C(C(C2=O)N)SC1)C(=O)O
Molecular Formula: C10H12N2O3S
Molecular Weight: 240.28 g/mol

7-Amino-8-oxo-3-((1Z)-prop-1-enyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, (6R,7R)-

CAS No.: 106447-44-3

Cat. No.: VC21341683

Molecular Formula: C10H12N2O3S

Molecular Weight: 240.28 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

7-Amino-8-oxo-3-((1Z)-prop-1-enyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, (6R,7R)- - 106447-44-3

CAS No. 106447-44-3
Molecular Formula C10H12N2O3S
Molecular Weight 240.28 g/mol
IUPAC Name 7-amino-8-oxo-3-prop-1-enyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C10H12N2O3S/c1-2-3-5-4-16-9-6(11)8(13)12(9)7(5)10(14)15/h2-3,6,9H,4,11H2,1H3,(H,14,15)
Standard InChI Key ZYLDQHILNOZKIF-UHFFFAOYSA-N
Isomeric SMILES C/C=C\C1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O
SMILES CC=CC1=C(N2C(C(C2=O)N)SC1)C(=O)O
Canonical SMILES CC=CC1=C(N2C(C(C2=O)N)SC1)C(=O)O

Basic Characteristics and Nomenclature

Chemical Identity and Synonyms

The compound is designated by multiple names, reflecting its structural features and regulatory classifications:

  • Primary IUPAC Name: 7-Amino-8-oxo-3-((1Z)-prop-1-enyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, (6R,7R)- .

  • Regulatory Synonyms:

    • Cefprozil Impurity D (EP)

    • Cefprozil Related Compound D (Z)-Isomer

    • Cefprozil Monohydrate EP Impurity D .

CAS Number: 106447-44-3 .
Molecular Formula: C₁₀H₁₂N₂O₃S (molecular weight: 240.28 g/mol) .
InChI Key: ZYLDQHILNOZKIF-OXLALJFOSA-N .

Structural Features

The molecule incorporates a 5-thia-1-azabicyclo(4.2.0)oct-2-ene core, a hallmark of cephalosporin antibiotics. Key substituents include:

  • 7-Amino Group: A primary amine at position 7, critical for antibacterial activity.

  • 8-Oxo Group: A ketone moiety that stabilizes the β-lactam ring.

  • (1Z)-Propenyl Substituent: A cis-configured allyl group at position 3, enhancing ring strain and reactivity .

  • Carboxylic Acid: At position 2, enabling salt formation for pharmaceutical applications.

Stereochemistry: The (6R,7R) configuration ensures proper β-lactam ring alignment, crucial for antimicrobial efficacy .

Chemical Properties and Physicochemical Data

Predicted Physical Properties (from Computational Models)

PropertyValueSource
Boiling Point539.3 ± 50.0°C
Density1.50 ± 0.1 g/cm³
pKa2.84 ± 0.50
SolubilitySparingly soluble in DMSO, slightly soluble in aqueous base

Stability: Hygroscopic; requires storage under inert atmosphere at -20°C .

Synthesis and Industrial Relevance

Role in Cefprozil Production

The compound emerges as an impurity during cefprozil synthesis, particularly in enzymatic steps involving penicillin acylase. Key stages include:

  • Enzymatic Hydrolysis:

    • Substrate: (7R,8R)-7-Amino-3-[propen-1-yl]-3-cephem-4-carboxylic acid.

    • Conditions: 30–35°C, pH 7.0, HEPES buffer .

    • Outcome: Partial hydrolysis may yield the (6R,7R)-isomer as a byproduct .

  • Coupling with D-2-p-Hydroxyphenylglycine Methyl Ester:

    • Reagents: Sodium lauryl sulfate in 1,4-dioxane.

    • Conditions: 30–35°C, 2 hours .

    • Purification: Acidic extraction (pH 2.0–2.5) followed by crystallization .

Industrial Control Measures

Pharmaceutical manufacturers employ stringent analytical protocols to limit this impurity’s presence:

  • HPLC Methods: Validated for quantification (e.g., USP/EP monographs).

  • Threshold Limits: Typically <0.1% relative to cefprozil, depending on regulatory guidelines .

SupplierProduct CodePurityPackagingPrice (USD)Last Updated
Sigma-Aldrich1097986N/A30 mg$1,2102024-03-01
TRCA618550>90%5 mg$1452021-12-16
Guangzhou PI PI BiotechN/A90%+10 g$0.00–$0.00/mg2024-04-10

Research and Development Trends

Synthetic Optimization

Efforts focus on minimizing impurity formation during cefprozil production:

  • Enzyme Engineering: Modifying penicillin acylase specificity to reduce byproduct generation.

  • Process Controls: Tight pH monitoring and reaction quenching protocols .

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